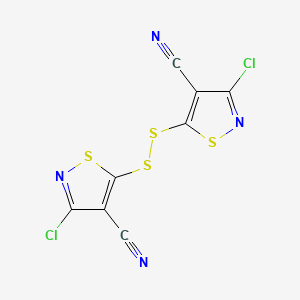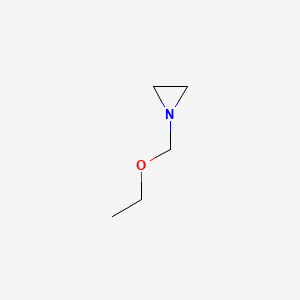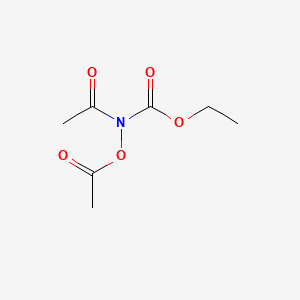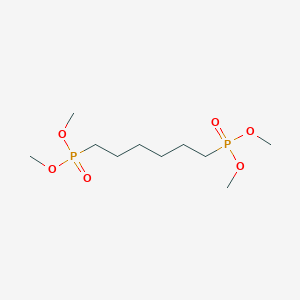
4-Fluoro-2-nitro-5-sulfanylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-nitro-5-sulfanylbenzoic acid is an organic compound with the molecular formula C7H4FNO4S This compound is characterized by the presence of a fluorine atom, a nitro group, and a sulfanyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitro-5-sulfanylbenzoic acid typically involves multiple steps
Industrial Production Methods: Industrial production of this compound may utilize continuous-flow reactors to enhance the efficiency and safety of the nitration process. Continuous-flow systems offer better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-2-nitro-5-sulfanylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of 4-amino-2-nitro-5-sulfanylbenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-Fluoro-2-nitro-5-sulfanylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 4-Fluoro-2-nitro-5-sulfanylbenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol-containing biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Fluoro-2-nitrobenzoic acid: Lacks the sulfanyl group but shares the fluorine and nitro groups.
5-Fluoro-2-nitrobenzotrifluoride: Contains a trifluoromethyl group instead of the sulfanyl group.
2-Fluoro-5-sulfanylbenzoic acid: Similar structure but with different positioning of the nitro group.
Uniqueness: 4-Fluoro-2-nitro-5-sulfanylbenzoic acid is unique due to the combination of fluorine, nitro, and sulfanyl groups on the benzoic acid core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C7H4FNO4S |
|---|---|
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
4-fluoro-2-nitro-5-sulfanylbenzoic acid |
InChI |
InChI=1S/C7H4FNO4S/c8-4-2-5(9(12)13)3(7(10)11)1-6(4)14/h1-2,14H,(H,10,11) |
Clé InChI |
BNQWUGIQHQLHPU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1S)F)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)











![[Orn5]-URP acetate](/img/structure/B14752167.png)
![(1R,6R,8R,9R,10R,15R,17R)-8,17-bis(6-aminopurin-9-yl)-9-fluoro-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-ol](/img/structure/B14752169.png)
